An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-5-propoxyphenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-5-propoxyphenylboronic acid
Introduction: The Versatility of Arylboronic Acids in Modern Chemistry
Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them crucial building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3][4] The boronic acid functional group can also act as a bioisostere for carboxylic acids and engage in reversible covalent interactions with diols, a property exploited in the design of sensors and drug delivery systems.[5]
This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, high-value arylboronic acid: 2-Methyl-5-propoxyphenylboronic acid. This compound, with its unique substitution pattern, holds potential as a versatile intermediate for the synthesis of complex organic molecules in drug discovery and materials science. We will delve into a robust and reproducible synthetic pathway, detailed characterization methodologies, and a discussion of its potential applications, providing researchers and drug development professionals with the critical knowledge to leverage this compound in their work.
A Strategic Approach to the Synthesis of 2-Methyl-5-propoxyphenylboronic acid
The synthesis of 2-Methyl-5-propoxyphenylboronic acid is most effectively achieved through a multi-step sequence, beginning with commercially available starting materials. The overall strategy involves the initial construction of the substituted aromatic core, followed by the introduction of the boronic acid moiety via a Grignard reaction.
Caption: Synthetic workflow for 2-Methyl-5-propoxyphenylboronic acid.
Part 1: Synthesis of the Key Intermediate: 1-Bromo-2-methyl-5-propoxybenzene
The initial step involves the synthesis of the aryl bromide precursor. This is accomplished through a Williamson ether synthesis, a reliable and high-yielding method for forming ethers.[6][7][8]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methylphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone.
-
Addition of Alkylating Agent: While stirring, add propyl iodide (1.2 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with 1M aqueous sodium hydroxide, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-2-methyl-5-propoxybenzene, which can be purified further by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming the more nucleophilic phenoxide.[9] It is also easily removed by filtration.
-
Solvent: Acetone is a suitable polar aprotic solvent for this SN2 reaction and has a convenient boiling point for reflux.
-
Excess Reagents: A slight excess of propyl iodide and potassium carbonate is used to ensure complete conversion of the starting phenol.
Part 2: Grignard Reaction and Borylation
The second phase of the synthesis involves the formation of a Grignard reagent from the aryl bromide, followed by its reaction with a borate ester to form the boronic ester.[2][10]
Experimental Protocol:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 1-bromo-2-methyl-5-propoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Gentle heating may be required.
-
Once the reaction has started, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: Grignard reagents are highly reactive towards water and oxygen.[11] Therefore, the reaction must be carried out under strictly anhydrous and inert conditions to prevent quenching of the reagent.
-
Low Temperature for Borylation: The addition of the borate ester at low temperatures is crucial to minimize the formation of over-alkylation byproducts.[12]
-
Triisopropyl Borate: This sterically hindered borate ester is often preferred to minimize the formation of triarylborane byproducts.
Part 3: Hydrolysis and Purification of the Final Product
The final step is the hydrolysis of the boronic ester to the desired 2-Methyl-5-propoxyphenylboronic acid, followed by purification.[13][14][15]
Experimental Protocol:
-
Hydrolysis:
-
Cool the reaction mixture from the borylation step in an ice bath.
-
Slowly add 1M aqueous hydrochloric acid to quench the reaction and hydrolyze the boronic ester. Stir vigorously for at least one hour.
-
-
Extraction:
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-Methyl-5-propoxyphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., a mixture of an organic solvent and water or hexane).
-
Causality Behind Experimental Choices:
-
Acidic Hydrolysis: The boronic ester is readily hydrolyzed to the boronic acid under acidic conditions.
-
Recrystallization: This is a common and effective method for purifying solid boronic acids, removing unreacted starting materials and byproducts.
Comprehensive Characterization of 2-Methyl-5-propoxyphenylboronic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Caption: Workflow for the characterization of 2-Methyl-5-propoxyphenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[16][17] The predicted ¹H and ¹³C NMR chemical shifts for 2-Methyl-5-propoxyphenylboronic acid are summarized below.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.5 - 7.8 | m | 2H | Ar-H |
| Aromatic | 6.8 - 7.0 | d | 1H | Ar-H |
| B(OH)₂ | 4.5 - 5.5 | br s | 2H | Boronic acid protons |
| -OCH₂- | 3.9 - 4.1 | t | 2H | Propoxy methylene |
| -CH₂- | 1.7 - 1.9 | sextet | 2H | Propoxy methylene |
| Ar-CH₃ | 2.2 - 2.4 | s | 3H | Methyl group on ring |
| -CH₃ | 0.9 - 1.1 | t | 3H | Propoxy methyl |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic | 160 - 165 | C-O |
| Aromatic | 135 - 140 | C-B (broad) |
| Aromatic | 130 - 135 | C-CH₃ |
| Aromatic | 115 - 125 | Ar-CH |
| -OCH₂- | 65 - 75 | Propoxy methylene |
| -CH₂- | 20 - 30 | Propoxy methylene |
| Ar-CH₃ | 15 - 25 | Methyl group on ring |
| -CH₃ | 10 - 15 | Propoxy methyl |
Rationale for Predicted Chemical Shifts:
-
¹H NMR: The aromatic protons will appear in the typical downfield region (6.5-8.0 ppm).[3] The protons on the boronic acid group are often broad and their chemical shift can be concentration and solvent-dependent.[18] The propoxy group will show a characteristic triplet-sextet-triplet pattern. The methyl group attached to the aromatic ring will be a singlet in the upfield region.
-
¹³C NMR: The carbon attached to the oxygen will be the most downfield aromatic signal.[17] The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus. The aliphatic carbons of the propoxy group and the methyl group on the ring will appear in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-Methyl-5-propoxyphenylboronic acid (C₁₀H₁₅BO₃, Molecular Weight: 194.04 g/mol ), the following would be expected:
-
Molecular Ion Peak (M+): A peak at m/z = 194.
-
Key Fragmentation Patterns:
-
Loss of water (H₂O) from the boronic acid moiety.
-
Loss of the propoxy group (-OCH₂CH₂CH₃).
-
Cleavage of the propyl chain.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
O-H stretch (boronic acid): A broad absorption in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.
-
B-O stretch: A strong absorption around 1350 cm⁻¹.
-
C-O stretch (ether): An absorption in the region of 1200-1250 cm⁻¹.
Applications in Research and Development
The primary application of 2-Methyl-5-propoxyphenylboronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions.[4][19] This reaction allows for the formation of a carbon-carbon bond between the arylboronic acid and an organic halide or triflate, providing a powerful method for the synthesis of complex biaryl structures. These structures are prevalent in many pharmaceuticals and advanced materials.[20][21]
Given the increasing importance of boronic acids in medicinal chemistry, 2-Methyl-5-propoxyphenylboronic acid and its derivatives could be investigated for a range of biological activities, including as enzyme inhibitors or as components of targeted drug delivery systems.[22]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 2-Methyl-5-propoxyphenylboronic acid. The detailed protocols and the rationale behind the experimental choices offer a solid foundation for researchers to produce this valuable compound with high purity. The outlined characterization methods provide a clear roadmap for structural verification. As the demand for novel and complex organic molecules continues to grow, particularly in the pharmaceutical and materials science sectors, versatile building blocks like 2-Methyl-5-propoxyphenylboronic acid will undoubtedly play a pivotal role in driving innovation.
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